1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid is a complex organic compound with the molecular formula C20H19NO4. This compound is notable for its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino acid derivative. It is primarily used in peptide synthesis and has significant applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the corresponding protected amino acid and sodium azide (NaN3).
Mixed Anhydride Method: This method uses isobutoxycarbonyl chloride (IBC-Cl) to form the mixed anhydride, which then reacts with sodium azide to produce the desired compound.
Acid Chloride Method: Alternatively, the acid chloride method can be employed, where the protected amino acid is converted to its acid chloride form before reacting with sodium azide.
Analyse Chemischer Reaktionen
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds.
Self-Assembled Structures:
Enzyme-Activated Surfactants: It is used to create enzyme-activated surfactants for carbon nanotubes, aiding in the homogeneous dispersion of nanotubes in aqueous solutions.
Cyclodepsipeptides Synthesis: The compound is involved in the synthesis of cyclodepsipeptides, which have diverse biological activities and potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group during peptide bond formation and can be selectively removed under mild conditions to allow for further coupling reactions. This selective removal is typically achieved using a base such as piperidine.
Vergleich Mit ähnlichen Verbindungen
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-oxocyclobutanecarboxylic acid can be compared with other similar compounds, such as:
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine: This compound is a threonine derivative with similar protecting group properties.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound is used in similar applications and has comparable chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for the formation of stable peptide bonds and its versatility in various chemical reactions.
Eigenschaften
Molekularformel |
C20H17NO5 |
---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C20H17NO5/c22-12-9-20(10-12,18(23)24)21-19(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,21,25)(H,23,24) |
InChI-Schlüssel |
OAFXGBKPEIQRAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.